

Application Notes and Protocols: Ilorasertib (ABT-348) Pharmacokinetics and Clinical Study Design

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Compound Focus: Ilorasertib

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Chemical and Pharmacological Profile

Ilorasertib (ABT-348) is a potent, orally active, ATP-competitive small-molecule inhibitor that targets **Aurora kinases** and **vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors**, positioning it as a multi-targeted therapeutic agent for hematologic malignancies and solid tumors [1] [2] [3].

Key In Vitro Pharmacological Data

Table 1: In vitro inhibitory profile (IC_{50}) of **Ilorasertib** against key kinase targets [3].

Target Kinase	Biochemical IC_{50} (nM)	Cellular IC_{50} (nM)
Aurora A	120	189
Aurora B	7	13 (autophosphorylation), 21 (Histone H3 phosphorylation)
Aurora C	1	13

Target Kinase	Biochemical IC ₅₀ (nM)	Cellular IC ₅₀ (nM)
VEGFR1	1	0.3
VEGFR2	2	5
FLT-3	1	2
CSF-1R	3	3
c-KIT	20	45
PDGFR- α	11	16
PDGFR- β	13	11

Clinical Pharmacokinetic Characteristics

Clinical pharmacokinetics of **ilorasertib** were characterized in phase 1 trials involving patients with advanced solid tumours and hematologic malignancies [1] [2] [4].

Summary of Clinical PK Parameters

Table 2: Key pharmacokinetic parameters of **ilorasertib** from phase 1 clinical trials [1] [2] [4].

Parameter	Value / Finding	Notes
Half-life ($t_{1/2}$)	~15 hours	Oral administration [1]
Oral Absorption	Dose-proportional	Across tested dose ranges [1]
T _{max}	Not explicitly reported	-
Protein Binding	Not reported for ilorasertib	-
Metabolism	Not reported for ilorasertib	-

Parameter	Value / Finding	Notes
Drug Interaction (Azacitidine)	No interaction observed	Coadministration in hematologic malignancy trial [1]
Recommended Phase 2 Dose (Oral)	540 mg once weekly or 480 mg twice weekly	For 28-day cycle [1]

Detailed Clinical Study Designs and Protocols

The clinical pharmacokinetic profile of **ilorasertib** was established through two primary phase 1 dose-escalation trials.

Protocol 1: Study in Hematologic Malignancies

This trial defined the safety, pharmacokinetics, and preliminary antitumor activity of **ilorasertib** as monotherapy or combined with azacitidine in advanced hematologic malignancies [1] [4].

- **Patient Population:** 52 adults (median age 67 years) with acute myelogenous leukemia (AML; n=38), myelodysplastic syndrome (MDS; n=12), or chronic myelomonocytic leukemia (CMML; n=2). A high proportion (35%) had received >4 prior regimens [1].
- **Study Arms and Dosing:**
 - **Arm A:** Oral **ilorasertib** once weekly on Days 1, 8, 15 of a 28-day cycle.
 - **Arm B:** Oral **ilorasertib** twice weekly on Days 1, 2, 8, 9, 15, 16 of a 28-day cycle.
 - **Arm C:** Oral **ilorasertib** once weekly (Days 1, 8, 15) plus azacitidine (IV or SC on Days 1-7) of a 28-day cycle.
 - **Arm D:** Intravenous **ilorasertib** once weekly on Days 1, 8, 15 of a 28-day cycle [1] [4].
- **PK Sampling Protocol:** Extensive pharmacokinetic sampling for **ilorasertib** was performed up to **72 hours after dosing on Days 1 and 15** [4].
- **Key Findings:** The maximum tolerated dose (MTD) was not definitively determined. The recommended phase 2 oral monotherapy doses were established at **540 mg once weekly and 480 mg twice weekly**. Oral **ilorasertib** pharmacokinetics were dose-proportional, with a ~15-hour half-life and no evidence of pharmacokinetic interaction with azacitidine [1].

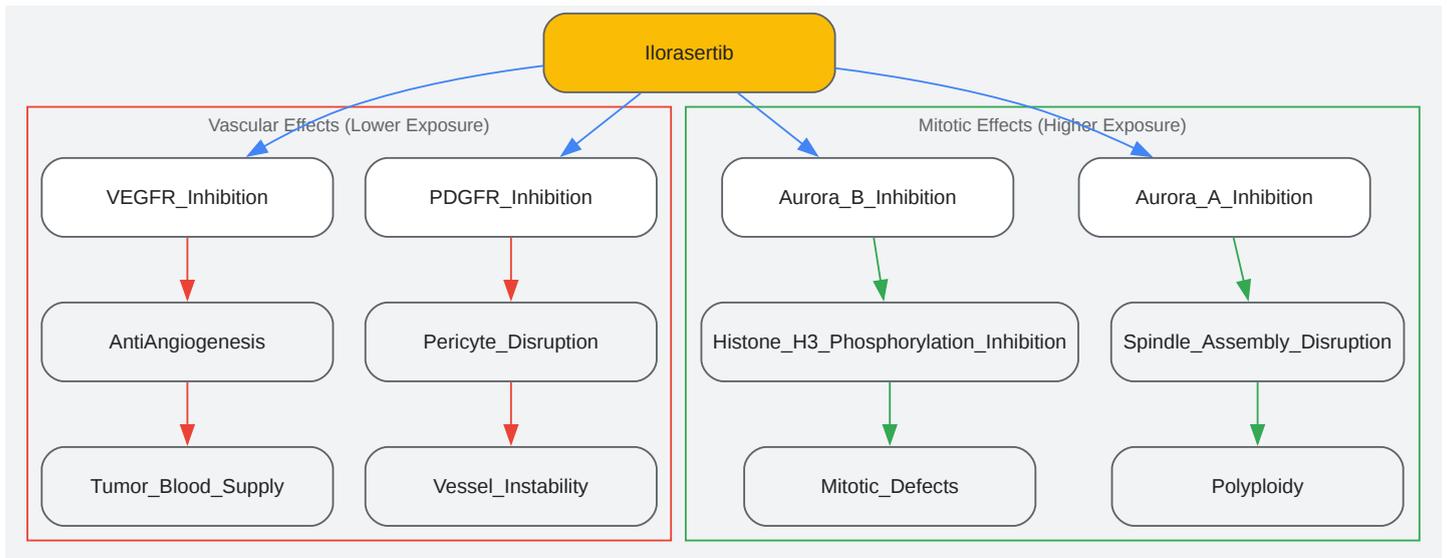
Protocol 2: Study in Advanced Solid Tumours

This trial characterized **ilorasertib** in patients with diverse advanced solid tumours, providing key insights into its pharmacodynamic profile [2] [5].

- **Patient Population:** Adults with histologically confirmed locally advanced or metastatic solid tumours refractory to standard therapy [2].
- **Study Arms and Dosing:**
 - **Arm I:** Oral **ilorasertib** once daily (10–180 mg) on Days 1, 8, 15 of a 28-day cycle (n=23).
 - **Arm II:** Oral **ilorasertib** twice daily (40–340 mg) on Days 1, 8, 15 of a 28-day cycle (n=28). Dosing was separated by a 6-hour interval.
 - **Arm III:** Intravenous **ilorasertib** once daily (8–32 mg) on Days 1, 8, 15 of a 28-day cycle (n=7) [2].
- **Key Findings:** Dose-limiting toxicities were predominantly related to VEGFR inhibition. Biomarker analyses demonstrated that **ilorasertib** engaged both VEGFR2 and Aurora B kinase, with **maximum VEGFR2 inhibition occurring at lower exposures than those required for Aurora B inhibition** in tissue [2] [5].

Pharmacodynamic Assessments and Biomarker Protocols

A critical finding from **ilorasertib** development was the differential exposure requirement for its two primary mechanisms of action.



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Diagram 1: Dual mechanism of action of **Ilorasertib**. VEGFR/PDGFR inhibition occurs at lower exposures, while Aurora kinase inhibition requires higher drug levels.

Key Biomarker Assays

- **Aurora B Kinase Inhibition:** Measured via **phosphorylation of histone H3** in blood-borne tumor cells or skin biopsies. This is a well-established surrogate marker for Aurora B kinase activity [2] [3].
- **VEGFR2 Inhibition:** Assessed through **circulating Placental Growth Factor (PIGF)** levels in plasma, a compensatory biomarker indicative of VEGFR pathway blockade [2] [4].
- **Cellular Efficacy:** In preclinical models, **ilorasertib** induced **polyploidy** in tumor cell lines (e.g., H1299, H460), a functional cellular readout of Aurora B inhibition [3].

Safety and Toxicity Profile

The safety profile of **ilorasertib** reflected its dual mechanism of action, with toxicities attributable to both VEGF/R and Aurora kinase inhibition.

Table 3: Most frequent grade 3/4 adverse events in hematologic malignancy patients (n=52) [1].

Adverse Event	Incidence (%)
Hypertension	28.8%
Hypokalemia	15.4%
Anemia	13.5%
Hypophosphatemia	11.5%

The most frequent treatment-emergent adverse events of any grade in solid tumour patients (n=58) were **fatigue (48%)**, **anorexia (34%)**, and **hypertension (34%)** [2]. The predominance of hypertension is characteristic of VEGFR inhibitors and was observed at lower doses, consistent with the pharmacodynamic finding that VEGFR2 inhibition is achieved at lower exposures than Aurora kinase inhibition.

Experimental Workflow for Clinical PK/PD Characterization

The following diagram summarizes the integrated workflow used to characterize **ilorasertib**'s clinical pharmacokinetics and pharmacodynamics.

Diagram 2: Integrated clinical PK/PD characterization workflow for **Ilorasertib**.

Conclusion and Development Status

Ilorasertib demonstrated an acceptable safety profile and evidence of dual Aurora kinase and VEGFR kinase inhibition in phase 1 trials. A critical finding was that **maximum VEGFR2 inhibition occurred at lower exposures than required for robust Aurora B inhibition** in tissue [2]. This differential target engagement profile informed dose selection for further development, balancing anti-angiogenic effects with anti-mitotic activity. The clinical development program for **ilorasertib** appears to have been discontinued, as

no later-phase trial results are available in the public domain. The compound remains a useful pharmacological tool for investigating combined Aurora and VEGFR pathway inhibition.

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